2-アミノ-4-シアノピリジン

概要

説明

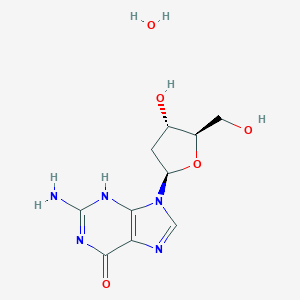

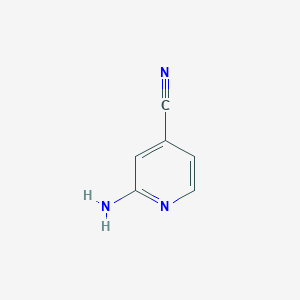

2-Amino-4-cyanopyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel heterocyclic systems.

Synthesis Analysis

- Villemin et al. (2013) detailed a solventless synthesis of new 4-substituted-3-cyano-2-aminopyridines using enaminonitriles and primary amines under microwave irradiation and solvent-free conditions (Villemin et al., 2013).

- Jayarajan et al. (2019) synthesized 6-amino-5-cyano-2-oxo derivatives via a three-component reaction in water (Jayarajan et al., 2019).

Molecular Structure Analysis

- The molecular structure of 2-aminopyridine derivatives was confirmed by various methods including X-ray analysis, as detailed by Villemin et al. (2013) (Villemin et al., 2013).

Chemical Reactions and Properties

- Gouda et al. (2014) presented a comprehensive survey of the preparation methods and chemical reactivity of 2-amino-3-cyanopyridines (Gouda et al., 2014).

Physical Properties Analysis

- Khalili (2016) utilized graphene oxide as a catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives in water, highlighting the physical properties of the catalyst used (Khalili, 2016).

Chemical Properties Analysis

- Kibou et al. (2022) developed a multicomponent one-pot reaction for synthesizing 2-amino-3-cyanopyridine derivatives, focusing on their chemical properties including antibacterial activity (Kibou et al., 2022).

科学的研究の応用

2-アミノ-3-シアノピリジン誘導体の合成

2-アミノ-4-シアノピリジンは、2-アミノ-3-シアノピリジン誘導体の合成に使用されます . これらの誘導体は、芳香族アルデヒド、マロンニトリル、メチルケトンまたはシクロヘキサノンおよび酢酸アンモニウムから出発するワンポット多成分反応(MCRs)によって合成されます . この方法は、2-アミノピリジン誘導体の迅速かつクリーンな合成に適しています .

抗菌活性

2-アミノ-4-シアノピリジンから合成された2-アミノ-3-シアノピリジン誘導体は、抗菌活性を評価されています . これは、2-アミノ-4-シアノピリジンを新規抗菌剤の開発における重要な化合物にします。

化学反応における触媒

2-アミノ-4-シアノピリジンは、化学反応における触媒として使用されてきました . たとえば、Fe3O4@CoII(大環状シッフ塩基配位子)は、チオピリジンの合成のための効率的かつ回収可能な触媒として合成されました .

ピリド[2,3-d]ピリミジン誘導体の合成

2-アミノ-4-シアノピリジンは、ピリド[2,3-d]ピリミジン誘導体の合成に使用されます . これらの誘導体は、2-アミノ-3-シアノピリジンとホルムアミドの分子間環化によって合成されます .

ナノ構造二リン酸塩の合成

2-アミノ-4-シアノピリジンは、ナノ構造二リン酸塩Na2CaP2O7の合成に使用されます . この化合物は、効率的、環境に優しく、扱いやすく、無害、安全、再利用可能な触媒として使用されます

Safety and Hazards

2-Amino-4-cyanopyridine should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers Relevant papers on 2-Amino-4-cyanopyridine include studies on its synthesis , its molecular structure , and its chemical reactions . These papers provide valuable insights into the properties and potential applications of 2-Amino-4-cyanopyridine.

作用機序

Target of Action

It has been suggested that it may have potential interactions with enzymes such as glycogen synthase kinase-3β (gsk-3β) and human acetylcholinesterase (hache) . These enzymes play crucial roles in various biological processes. GSK-3β is involved in energy metabolism, neuronal cell development, and body pattern formation, while hAChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

It is suggested that the compound might inhibit the activity of gsk-3β and hache . The inhibition of these enzymes could lead to an increase in acetylcholine levels and a decrease in tau protein phosphorylation, which could have potential implications in the treatment of diseases like Alzheimer’s.

特性

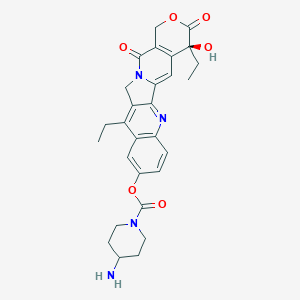

IUPAC Name |

2-aminopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEAYLFEIFJFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426745 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42182-27-4 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-4-cyanopyridine contribute to the magnetic properties of the synthesized dinuclear copper(II) complexes?

A: In the study by [], 2-amino-4-cyanopyridine acts as a bridging ligand, coordinating to two copper(II) ions through its nitrogen atoms. This bridging arrangement facilitates spin-spin interactions between the copper centers. The researchers confirmed the presence of these interactions by observing a weak half-field band in the electron spin resonance (ESR) spectra, characteristic of Cu(II)–Cu(II) dimers []. Additionally, the room temperature magnetic moments measured for the complexes are consistent with antiferromagnetic coupling between the copper(II) ions [].

Q2: What spectroscopic techniques were used to characterize the copper(II) complexes containing 2-amino-4-cyanopyridine? What information do these techniques provide about the complex structure?

A: The researchers employed various spectroscopic methods to characterize the synthesized complexes [].

- FTIR spectroscopy: This technique identified Cu₂O₂ ring vibrations within the 570-410 cm⁻¹ range, confirming the presence of the alkoxo-bridged dinuclear structure [].

- UV-Vis spectroscopy: This method revealed three distinct absorption bands attributed to d-d transitions within the copper(II) ion, ligand-to-metal charge transfer (LMCT), and π-π or n-π transitions within the 2-amino-4-cyanopyridine ligand [].

- ESR spectroscopy: This technique provided evidence for the dinuclear nature of the complexes through the observation of a half-field signal around 1600 Gauss, indicative of a triplet spin species arising from Cu(II)-Cu(II) interaction [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)